molecular formula C₁₁H₁₂Cl₂N₂O₅ B1142334 (1R,2S)-m-nitro-erythro-Chloramphenicol CAS No. 1327173-91-0

(1R,2S)-m-nitro-erythro-Chloramphenicol

Cat. No.: B1142334
CAS No.: 1327173-91-0
M. Wt: 323.13
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Description

(1R,2S)-m-nitro-erythro-Chloramphenicol is a stereoisomer of the broad-spectrum antibiotic chloramphenicol, which was first isolated from Streptomyces venezuelae . The core research value of this compound and its parent molecule lies in their potent inhibition of bacterial protein synthesis. The mechanism of action involves binding to the 50S ribosomal subunit, specifically within the peptidyl transferase center (PTC) of the 23S rRNA . This binding sterically hinders the correct positioning of the aminoacyl moiety of an incoming aminoacyl-tRNA in the A-site, thereby preventing peptide bond formation and halting the elongation of the peptide chain . Recent, high-resolution structural studies using cryo-electron tomography have provided unprecedented insight into this process within a native cellular context, revealing that chloramphenicol's inhibitory action is context-dependent and can be influenced by the specific sequence of the nascent peptide in the ribosomal exit tunnel . This precise mechanism makes chloramphenicol and its analogs, including the (1R,2S)-m-nitro-erythro derivative, valuable tools for fundamental microbiological research. They are extensively used to study the molecular basis of translation inhibition, the structure and function of the bacterial ribosome, and the evolution of antibacterial resistance . Research into chloramphenicol is also critical in the ongoing battle against antimicrobial resistance (AMR). Bacteria have developed several key resistance mechanisms against this class of compounds, including enzymatic inactivation by chloramphenicol acetyltransferase (CAT), reduced membrane permeability, and mutations of the 50S ribosomal subunit . Investigating these pathways provides a model for understanding how resistance emerges and spreads. Furthermore, due to the alarming rise of multidrug-resistant pathogens, there is a renewed scientific interest in the chloramphenicol scaffold for the development of novel derivatives with improved pharmacological properties and activity against resistant bacterial strains . As such, this compound serves as a key chemical entity for researchers exploring next-generation antimicrobial agents, mechanisms of antibiotic action, and the molecular genetics of bacterial resistance.

Properties

CAS No.

1327173-91-0

Molecular Formula

C₁₁H₁₂Cl₂N₂O₅

Molecular Weight

323.13

Synonyms

2,2-dichloro-N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)-2-(3-nitrophenyl)ethyl]acetamide_x000B_

Origin of Product

United States

Stereoselective Synthetic Methodologies and Chemical Derivatization of 1r,2s M Nitro Erythro Chloramphenicol

Chiral Synthesis of (1R,2S)-m-nitro-erythro-Chloramphenicol

The creation of the two chiral centers in this compound with the specific erythro relative configuration (1R,2S) is the principal challenge in its synthesis. Methodologies developed for the common p-nitro-threo isomer can be adapted by changing the starting materials and stereochemical control elements.

Asymmetric catalysis offers a powerful route to enantiomerically pure compounds. For chloramphenicol (B1208) synthesis, several catalytic strategies have been developed that can be theoretically applied to the m-nitro-erythro isomer.

One notable method involves the asymmetric catalytic aziridination of an imine derived from m-nitrobenzaldehyde. Research on the p-nitro isomer has shown that chiral catalysts prepared from triphenylborate and specific ligands can achieve high asymmetric induction. acs.orgnih.gov For instance, catalysts generated from vaulted biaryl ligands like (R)-VAPOL and (R)-VANOL have demonstrated superior performance in inducing high enantioselectivity and diastereoselectivity compared to ligands such as BINOL or BANOL. acs.orgacs.org The synthesis would proceed via an asymmetric aziridination to form a chiral aziridine, which is then ring-opened with inversion of configuration to establish the required stereocenters of the amino alcohol backbone. acs.orgacs.org The selection of the catalyst and reaction conditions is critical to favor the formation of the erythro diastereomer.

Another prominent approach is the asymmetric aldol (B89426) reaction . A unified strategy for amphenicol antibiotics utilizes a cinchona alkaloid-derived urea (B33335) catalyst for the aldol reaction between an isocyanoacetate and an aldehyde. nih.gov While this specific method was optimized for the syn (threo) diastereomer, modifications to the catalyst or reaction parameters could potentially steer the reaction towards the anti (erythro) product required for this compound.

Table 1: Comparison of Chiral Ligands in Asymmetric Aziridination for Chloramphenicol Synthesis Data adapted from syntheses of the p-nitro isomer and illustrates the potential for application to the m-nitro isomer.

Chiral LigandTypical SubstrateReported Asymmetric Induction (for p-nitro isomer)Key Feature
(R)-VAPOLImine of p-nitrobenzaldehydeHigh (e.g., 90-99% ee) acs.orgacs.orgVaulted biaryl structure provides excellent stereocontrol.
(R)-VANOLImine of p-nitrobenzaldehydeHigh (Similar to VAPOL) acs.orgacs.orgAlso a vaulted biaryl ligand, effective for high induction.
(R)-BINOLImine of p-nitrobenzaldehydeLow to Moderate acs.orgCommonly used ligand, but less effective in this specific reaction.
(R)-BANOLImine of p-nitrobenzaldehydeModerate acs.orgShows intermediate levels of induction.

Achieving the correct diastereoselectivity (erythro) and enantioselectivity (1R,2S) is paramount. A unified asymmetric synthesis strategy has been reported for various amphenicol antibiotics, including chloramphenicol. nih.gov This pathway involves two critical steps: a highly enantioselective cinchona alkaloid-catalyzed aldol reaction to create oxazolidinone gem-diesters, followed by a diastereoselective decarboxylation. nih.gov This process generates the trans-oxazolidinone monoester, which corresponds to the syn-vicinal amino alcohol (the threo configuration). nih.gov To obtain the erythro isomer, this pathway would need to be modified to produce a cis-oxazolidinone intermediate, which would then yield the desired anti-amino alcohol.

Alternatively, diastereoselectivity can be controlled during the reduction of a ketone precursor, such as α-acetamido-β-hydroxy-m-nitropropiophenone. The choice of reducing agent is crucial; for example, reduction with aluminum isopropoxide typically favors the formation of the threo isomer. chemicalbook.com Different reagents or catalytic hydrogenation conditions would be required to selectively produce the erythro product.

Biocatalysis provides a green and highly selective alternative to traditional chemical synthesis. A four-step chemoenzymatic strategy has been successfully designed for producing chloramphenicol. rsc.orgresearchgate.net The key step involves a biocatalytic conversion of an aldehyde precursor using an engineered L-threonine transaldolase (LTTA). rsc.orgresearchgate.net

In a reported synthesis of the p-nitro isomer, an engineered LTTA from Pseudomonas sp. (PsLTTA-Mu9) was used to convert 4-nitrobenzaldehyde (B150856) into (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid with high conversion and stereoselectivity. rsc.orgresearchgate.net This intermediate was then converted to chloramphenicol through subsequent chemical reactions. rsc.org For the synthesis of this compound, this method could be adapted by using m-nitrobenzaldehyde as the substrate. The success of this route would depend on the ability of the engineered enzyme to accept the m-nitro substrate and control the stereochemistry to produce the desired erythro diastereomer. Further protein engineering might be necessary to optimize the enzyme for this specific transformation. researchgate.net

Table 2: Performance of Engineered L-Threonine Transaldolase (PsLTTA-Mu9) in Chemoenzymatic Synthesis Data from the synthesis of the p-nitro-threo precursor, demonstrating the potential of the biocatalytic approach.

ParameterValueReference
Substrate4-Nitrobenzaldehyde rsc.org
EnzymePsLTTA-Mu9 (Engineered) rsc.orgresearchgate.net
Product(2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid rsc.org
Conversion Rate99% rsc.orgresearchgate.net
Diastereomeric Excess (de)97.7% rsc.org
Isolated Yield (gram-scale)88% researchgate.net

Precursor Chemistry and Intermediate Compound Transformation

The synthesis of this compound relies on the availability of specific precursors and the controlled transformation of key intermediates. The primary starting material would be a benzene (B151609) derivative with a nitro group in the meta position, such as m-nitroacetophenone or m-nitrobenzaldehyde . chemicalbook.comyoutube.com

A plausible synthetic route, adapted from established methods for the p-nitro isomer, could start from m-nitroacetophenone. chemicalbook.com The sequence would involve:

Bromination: Introduction of a bromine atom at the α-carbon to form ω-bromo-m-nitroacetophenone.

Amination: Conversion of the bromo group to an amino group, often via reaction with hexamine followed by hydrolysis, yielding ω-amino-m-nitroacetophenone. chemicalbook.com

Protection: Acylation of the amino group, for instance with acetic anhydride, to give ω-acetamido-m-nitroacetophenone. chemicalbook.com

Hydroxymethylation: Reaction with formaldehyde (B43269) to add a hydroxymethyl group, forming α-acetamido-β-hydroxy-m-nitropropiophenone. chemicalbook.com

Diastereoselective Reduction: Reduction of the ketone to a secondary alcohol. This is a critical step where conditions must be optimized to favor the erythro configuration.

Deprotection and Resolution: Hydrolysis of the acetyl protecting group to yield the racemic erythro base, D,L-erythro-2-amino-1-(3-nitrophenyl)-1,3-propandiol. If a non-stereoselective method was used, resolution of the enantiomers would be necessary at this stage. chemicalbook.com The N-deacylated base is a key intermediate in many syntheses. nih.gov

Final Acylation: Reaction of the purified (1R,2S)-erythro amine base with a dichloroacetic acid derivative (e.g., methyl dichloroacetate) to yield the final product. chemicalbook.com

An alternative pathway could utilize a protected p-nitrophenyl serine ester as a starting compound, with the process being adapted for a protected m-nitrophenyl serine ester to generate the desired core structure. google.com

Chemical Modification Strategies for Analogs and Derivatives

To explore new structure-activity relationships and overcome antibiotic resistance, analogs of chloramphenicol are synthesized by modifying its core structure.

The dichloroacetyl tail is a common site for chemical modification. The general strategy involves the acidic hydrolysis of this compound to remove the dichloroacetyl group, yielding the corresponding free amine, (1R,2S)-2-amino-1-(3-nitrophenyl)propane-1,3-diol , also known as the chloramphenicol m-nitro-erythro base. researchgate.netnih.gov This key intermediate, which is inactive, serves as a scaffold for introducing new functionalities. mdpi.com

The free amine can then be acylated with a variety of molecules, such as:

Amino Acids: Coupling with N-protected amino acids (e.g., L-histidine, L-lysine) has been shown to produce analogs with altered ribosome binding affinity. nih.govmdpi.com

Peptides: Conjugation with short peptides can create derivatives that explore interactions within the ribosomal tunnel. mdpi.com

Other Acyl Groups: Introduction of different acyl groups can modulate the compound's properties. For instance, a bis-dichloroacetyl derivative of an ornithine-tethered chloramphenicol base showed high antimicrobial activity. researchgate.netnih.gov

These modifications aim to enhance potency, alter the mechanism of action, or improve activity against resistant strains. researchgate.netnih.gov

Table 3: Examples of Chemical Modifications at the Dichloroacetyl Moiety These examples are based on modifications to the standard p-nitro-threo-chloramphenicol base and are directly applicable to the m-nitro-erythro base.

Starting MaterialModifying ReagentResulting Analog TypeReference
Chloramphenicol Amine BaseActivated Amino Acids (e.g., L-Histidyl)Aminoacyl-Chloramphenicol Analog nih.govmdpi.com
Chloramphenicol Amine BasePeptide Sequences (e.g., MRL, IWP)Peptide-Chloramphenicol Conjugate mdpi.com
Chloramphenicol Amine BaseOrnithine followed by Dichloroacetic GroupBis-dichloroacetyl Derivative researchgate.netnih.gov
Chloramphenicol Amine BaseSuccinic Anhydride and DiaminesDiamine-linked Conjugate mdpi.com

Modifications of the Propanediol (B1597323) Backbone

The propanediol backbone of this compound possesses two hydroxyl groups at the C-1 and C-3 positions, which serve as versatile handles for chemical modification. These modifications are crucial for studying the structure-activity relationships (SAR) of this class of compounds. The primary hydroxyl group at the C-3 position is generally more reactive and is often the initial site of derivatization.

One of the most common modifications of the propanediol backbone is O-acylation . This involves the esterification of one or both hydroxyl groups. Selective acylation of the primary hydroxyl group can be achieved using various enzymatic and chemical methods. For instance, lipases have been employed for the selective acylation of the primary hydroxyl group of the related p-nitro isomer, chloramphenicol, demonstrating the potential for green chemistry approaches in modifying these molecules. nih.gov Chemical methods often involve the use of protecting groups to shield the secondary hydroxyl group while the primary hydroxyl is modified.

Ester derivatives, particularly at the primary hydroxyl group, are often explored as potential prodrugs. nih.gov These esters can be designed to be hydrolyzed in vivo to release the active parent compound. A variety of acyl groups, ranging from simple acetyl groups to more complex moieties, have been introduced to modulate the lipophilicity and pharmacokinetic properties of chloramphenicol analogs. nih.gov

Another significant modification involves the introduction of different functional groups in place of the hydroxyl groups. For example, the replacement of the hydroxyl group at the 3-position with a fluorine atom has been a key modification in the development of florfenicol (B1672845) from thiamphenicol (B1682257) (a derivative of chloramphenicol). nih.gov This suggests that similar substitutions on the this compound backbone could lead to analogs with altered properties.

Furthermore, the primary hydroxyl group can be oxidized to an aldehyde or carboxylic acid, providing a gateway for a host of other derivatizations, including the attachment of amino acids or peptide fragments. nih.gov Such modifications can influence the molecule's interaction with its biological target and its cellular uptake.

Table 1: Examples of Propanediol Backbone Modifications This table is illustrative and based on common modifications of the chloramphenicol scaffold.

Modification Type Reagents/Conditions Resulting Functional Group Potential Impact
O-Acylation (Esterification) Acyl chloride, anhydride, or carboxylic acid with a coupling agent Ester (-OCOR) Prodrug formation, altered lipophilicity
O-Alkylation (Etherification) Alkyl halide with a base Ether (-OR) Increased stability, modified solubility
Oxidation Oxidizing agents (e.g., PCC, DMP) Aldehyde or Ketone Intermediate for further derivatization
Halogenation Deoxyfluorinating agents (e.g., DAST) Fluoro group (-F) Enhanced metabolic stability
Amino Acid Conjugation Activated amino acids Amino acid ester or amide linkage Modified target interaction, altered cell permeability

Exploration of Aromatic Ring Substitutions (e.g., nitro group modifications)

The electronic properties and the position of the nitro group on the aromatic ring are critical determinants of the biological activity of chloramphenicol and its analogs. In this compound, the nitro group is situated at the meta position, which distinguishes it from the naturally occurring para-substituted chloramphenicol.

Structure-activity relationship studies on chloramphenicol have consistently shown that the para-nitro group is important for its antibacterial activity. annualreviews.org Moving the nitro group to the ortho or meta position generally leads to a significant decrease or loss of activity. youtube.com This is attributed to the specific electronic and steric requirements of the ribosomal binding site. The electron-withdrawing nature of the nitro group is believed to be crucial for the interaction with the target. annualreviews.org

Despite the generally lower activity of the meta-nitro isomer, explorations into modifying this group are still of scientific interest to understand the structural requirements for activity and to potentially develop compounds with different biological targets.

Key modifications of the nitro group include its reduction to other functional groups. The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. These reduced metabolites of chloramphenicol have been studied and are generally found to be less active or inactive as antibacterial agents. asm.org The complete reduction to an amino group typically results in a loss of antibacterial activity. annualreviews.org

Another avenue of exploration is the replacement of the nitro group with other electron-withdrawing groups. In the case of chloramphenicol, the p-nitro group has been substituted with groups like sulfonyl (SO2CH3) in thiamphenicol, which retains significant antibacterial activity. annualreviews.org This suggests that other electron-withdrawing moieties could potentially be accommodated at the meta-position of this compound, although this would likely result in a different spectrum of biological activity.

Table 2: Examples of Aromatic Ring and Nitro Group Modifications This table is illustrative and based on known modifications of the chloramphenicol aromatic ring.

Modification Type Reagents/Conditions Resulting Functional Group General Outcome for Antibacterial Activity
Nitro Group Reduction Catalytic hydrogenation (e.g., H2/Pd-C), chemical reducing agents Amino (-NH2) Significant decrease or loss of activity annualreviews.org
Nitro Group Reduction (Partial) Controlled reduction Nitroso (-NO), Hydroxylamino (-NHOH) Generally less active than the nitro compound asm.org
Nitro Group Replacement Synthesis from a different starting material Sulfonyl (-SO2R), Cyano (-CN), Halogens (-F, -Cl, -Br) Activity is highly dependent on the nature and position of the substituent annualreviews.org
Introduction of other substituents Standard electrophilic aromatic substitution on a precursor Alkyl, Acyl, Halogen, etc. Modifies electronic and steric properties, impacting activity

Molecular Interactions and Biochemical Mechanisms of 1r,2s M Nitro Erythro Chloramphenicol

Ribosomal Target Interaction Studies (in in vitro systems)

(1R,2S)-m-nitro-erythro-Chloramphenicol, hereafter referred to as Chloramphenicol (B1208) (CAM), primarily exerts its effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.

In vitro studies have precisely mapped the binding site of Chloramphenicol to the large (50S) ribosomal subunit. researchgate.net Specifically, it localizes to the peptidyl transferase center (PTC), a critical region for protein synthesis. nih.govpnas.org The binding pocket is a crevice formed by conserved nucleotides of the 23S rRNA. nih.gov

Key interactions include:

A π-stacking interaction between the p-nitrobenzyl group of Chloramphenicol and the base of nucleotide C2452 of the 23S rRNA. nih.govpnas.org

The molecule occupies the A-site crevice, the same location as the aminoacyl moiety of an incoming aminoacyl-tRNA (aa-tRNA). pnas.orgpnas.org

A ribosome-bound potassium ion helps to anchor the molecule, coordinating with bases G2447, C2501, and G2061, as well as the methylene (B1212753) hydroxyl group of Chloramphenicol. pnas.org

The binding of Chloramphenicol is competitive with other antibiotics that target the PTC and the nascent polypeptide exit tunnel (NPET), such as macrolides (e.g., erythromycin) and lincosamides. nih.govnih.gov However, the presence of peptidyl-tRNA on polyribosomes can prevent the binding of most macrolides and streptogramins, while being a requirement for the binding of sparsomycin (B1681979) and althiomycin. nih.gov

Interactive Data Table: Key 23S rRNA Nucleotides in Chloramphenicol Binding

Nucleotide Interaction Type Reference
C2452 π-stacking with p-nitrobenzyl group nih.govpnas.org
A2451 Forms part of the binding crevice nih.gov
U2504 Forms part of the binding crevice nih.gov
G2447 Coordinates with potassium ion pnas.org
C2501 Coordinates with potassium ion pnas.org
G2061 Coordinates with potassium ion pnas.org
A2062 Exhibits altered reactivity upon binding researchgate.net

By binding to the A-site of the peptidyl transferase center (PTC), Chloramphenicol directly inhibits the crucial step of peptide bond formation. researchgate.netnih.govnih.gov It competitively interferes with the proper accommodation of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA) into the active site. nih.govresearchgate.netbenthamopen.com This steric hindrance prevents the formation of a peptide bond between the nascent polypeptide chain at the P-site and the new amino acid at the A-site, effectively halting protein synthesis. nih.gov

Interestingly, the inhibitory effect of Chloramphenicol can be context-dependent. It fails to inhibit the transpeptidation reaction when the incoming A-site substrate is glycine (B1666218). nih.gov This is because the small side chain of glycine allows it to co-exist in the A-site with the ribosome-bound drug. nih.gov

Time-resolved footprinting analysis has revealed a two-step binding process. Initially, Chloramphenicol binds to a lower-affinity site, causing a footprint at nucleotides A2451, G2505, and U2506. researchgate.netbenthamopen.com Subsequently, it shifts to a tighter, final position where the interaction with A2451 is maintained, but the dichloroacetyl group reorients towards A2062. researchgate.netbenthamopen.com

The binding of Chloramphenicol to the ribosome is not a simple lock-and-key mechanism; it induces conformational changes in the ribosomal structure. A notable change occurs with nucleotide A2062 of the 23S rRNA, which rotates approximately 160° to form a Hoogsteen base pair with m²A2503. nih.gov This reorientation of A2062 is a characteristic response to Chloramphenicol binding. nih.gov

Furthermore, studies on the effects of Chloramphenicol on ribosome assembly have shown that it can lead to the accumulation of immature ribosomal precursor particles. nih.govnih.govmdpi.comresearchgate.net Cryo-electron microscopy has revealed that Chloramphenicol treatment severely impedes the formation of key structural elements of the 50S subunit, such as the central protuberance (CP), H89, and H58. nih.govmdpi.comresearchgate.net This interference with maturation occurs through both direct binding to ribosomal precursors and indirect effects stemming from the inhibition of protein synthesis. nih.govresearchgate.netnih.gov

Comparative Analysis of Stereoisomer-Macromolecule Interactions

The interaction of any small molecule with its biological target is governed by its stereochemistry. For chloramphenicol, the specific spatial arrangement of the propanediol (B1597323) moiety, the dichloroacetyl group, and the nitroaromatic ring is critical for its primary mechanism of action: binding to the bacterial ribosome.

The antibacterial efficacy of chloramphenicol is a direct result of the high-affinity, stereospecific binding of the (1R,2R)-D-threo isomer to the 50S ribosomal subunit. nih.gov This interaction occurs at the peptidyl transferase center (PTC), where the drug obstructs the A-site, preventing the binding of aminoacyl-tRNA and thereby inhibiting peptide bond formation. nih.govnih.gov The binding is highly selective; bacterial ribosomes and chloroplast ribosomes demonstrate this stereospecificity, whereas eukaryotic cytoplasmic ribosomes are generally unaffected. nih.gov

In stark contrast, the other three stereoisomers, including the (1R,2S)-erythro form, are largely devoid of this antibiotic action. nih.gov This lack of activity is attributed to a significantly reduced binding affinity for the ribosomal PTC. The specific configuration of the hydroxyl and dichloroacetyl groups in the (1R,2R)-D-threo isomer is optimal for fitting into the binding pocket on the ribosome. Any deviation from this structure, as seen in the erythro isomers, disrupts the critical contacts necessary for stable binding.

While the primary antibacterial target (the ribosome) shows low affinity for the (1R,2S)-erythro isomer, other macromolecules, specifically enzymes involved in bacterial resistance, exhibit stereospecific interactions. Research has demonstrated that the chloramphenicol acetyltransferase (CAT) enzyme can recognize and metabolize the (1R,2S)-p-nitro-erythro-chloramphenicol (a close structural analog), while being unable to transform other isomers like the (1S,2R) form. whiterose.ac.uk This indicates that while the isomer fails to bind effectively to the ribosome, it can serve as a specific substrate for resistance enzymes, highlighting a different kind of stereospecific macromolecular interaction.

The profound difference in binding affinity between chloramphenicol stereoisomers leads to distinct effects on cellular and biochemical pathways. The (1R,2R)-D-threo isomer's primary effect is the potent inhibition of protein synthesis in bacteria and, consequently, the inhibition of bacterial growth and other metabolic processes like sporulation in Bacillus species. nih.govasm.org It also inhibits protein synthesis in mammalian mitochondria, which shares structural similarities with bacterial ribosomes, leading to some of its toxic side effects. nih.govnih.gov

Conversely, the this compound and its analogs lack significant inhibitory effects on these primary pathways. Studies comparing the isomers have consistently shown that forms other than (1R,2R)-D-threo have minimal impact on protein synthesis, growth, or related processes like induced enzyme and lipid synthesis in yeast. nih.govnih.govresearchgate.net For instance, research on Bacillus demonstrated a clear hierarchy of activity for suppressing secondary biosynthetic processes, with the D-threo isomer being most potent, followed by the L-erythro isomer, which had substantially less activity. asm.org

A critical differential effect has been discovered in the context of bacterial metabolism. Recent findings show that some bacteria have evolved a novel resistance mechanism involving the stereochemical isomerization of the active (1R,2R)-D-threo-chloramphenicol into the inactive (1R,2S)-L-erythro-chloramphenicol. nih.gov A study identified that the bacterium Caballeronia sp. can initiate this biotransformation, effectively detoxifying the antibiotic. nih.gov This positions the (1R,2S)-erythro isomer not as an inhibitor, but as a product of a specific biochemical resistance pathway.

The following table summarizes the differential activities observed among chloramphenicol isomers, highlighting the unique biochemical role of the (1R,2S)-erythro form.

Table 1. Comparative Effects of Chloramphenicol Stereoisomers on Biochemical Processes

StereoisomerConfigurationBacterial Protein Synthesis InhibitionSubstrate for Chloramphenicol Acetyltransferase (CAT)Effect on Yeast Mitochondrial SynthesisRole in Bacterial Metabolism
D-threo-Chloramphenicol(1R,2R)HighYesInhibitoryActive Antibiotic
L-erythro-Chloramphenicol(1R,2S)NegligibleYes whiterose.ac.ukNot ReportedProduct of Detoxification/Isomerization nih.gov
L-threo-Chloramphenicol(1S,2S)NegligibleNo whiterose.ac.ukNo Effect nih.govInactive Isomer
D-erythro-Chloramphenicol(1S,2R)Very LowNo whiterose.ac.ukNot ReportedInactive Isomer

Structure Activity Relationship Sar and Computational Modeling of 1r,2s M Nitro Erythro Chloramphenicol

Theoretical and Empirical SAR Studies

Theoretical and empirical studies of chloramphenicol (B1208) and its analogs have established a clear framework for understanding which molecular properties are essential for its antibacterial action. The specific isomer, (1R,2S)-m-nitro-erythro-Chloramphenicol, possesses two significant structural deviations from the active parent compound, (1R,2R)-p-nitro-threo-Chloramphenicol: a change in stereochemistry at the C2 position and a shift of the nitro group from the para to the meta position.

Influence of Stereochemistry on Molecular Recognition

The stereochemical configuration of chloramphenicol is the most critical determinant of its antibacterial activity. The molecule contains two chiral centers (at C1 and C2), which gives rise to four possible stereoisomers: the D-threo (1R,2R), L-threo (1S,2S), D-erythro (1S,2R), and L-erythro (1R,2S) forms. nih.gov

Decades of research have unequivocally demonstrated that only the naturally occurring D-threo-(1R,2R) isomer possesses significant bacteriostatic properties. nih.govmdpi.comresearchgate.net The other stereoisomers, including the specific (1R,2S)-L-erythro isomer, are considered biologically inactive as antibacterial agents. nih.govresearchgate.net The incorrect spatial orientation of the hydroxyl and dichloroacetylamino groups in the erythro isomers prevents the molecule from fitting correctly into the binding pocket on the bacterial ribosome, thereby abrogating its mechanism of action. Interestingly, the (1R,2S)-L-erythro-chloramphenicol isomer has been detected as a metabolic product during the biotransformation of active chloramphenicol by certain bacteria, representing a novel resistance mechanism through isomerization. nih.gov

Table 1: Antibacterial Activity of Chloramphenicol Stereoisomers
StereoisomerConfigurationCommon NameRelative Antibacterial Activity
(1R,2R)D-threoChloramphenicolActive
(1S,2S)L-threoDextramycinEssentially Inactive
(1S,2R)D-erythro-Inactive
(1R,2S)L-erythro-Inactive

Contributions of the Nitro Group to Activity

The nitro group on the phenyl ring is another crucial feature for the potent activity of chloramphenicol. Its primary role is to act as a strong electron-withdrawing group, which influences the electronic properties of the entire molecule. mdpi.com

The position of this group is paramount. Structure-activity relationship studies have shown that moving the nitro group from the para position to either the ortho or meta position leads to a significant decrease or complete loss of antibacterial activity. youtube.comyoutube.com Therefore, the meta-nitro configuration of this compound is a major contributing factor to its expected lack of efficacy.

Furthermore, the chemical nature of the nitro group itself is vital. Its metabolic reduction to an amino group results in a compound, amino-chloramphenicol, that lacks antibacterial activity, confirming the necessity of the nitro moiety for the drug's function. asm.orgnih.gov While other electron-withdrawing groups can be substituted at the para position, they generally result in compounds with weaker activity than chloramphenicol itself. nih.gov

Role of Dichloroacetyl and Propanediol (B1597323) Moieties in Molecular Interactions

The remaining parts of the molecule, the dichloroacetyl tail and the propanediol backbone, are essential for anchoring the drug to its ribosomal target.

Propanediol Moiety : The two hydroxyl groups on the 2-amino-1,3-propanediol (B45262) chain are critical for binding. nih.gov Both the C1 and C3 hydroxyl groups form key hydrogen bonds with specific nucleotides (G2061, U2504, U2585) in the 23S rRNA of the bacterial ribosome's peptidyl transferase center. mdpi.comnih.gov Any modification or elimination of these hydroxyls results in a sharp decline in activity. youtube.com

Dichloroacetyl Moiety : The dichloroacetyl group is also vital for potency. nih.gov The carbonyl oxygen of this group participates in a hydrogen bond with nucleotide C2452, further stabilizing the drug-ribosome complex. mdpi.com While substitutions on the acetyl group are possible, replacing the two chlorine atoms with other halogens or removing the tail altogether leads to a loss of activity. nih.govyoutube.com

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide powerful tools to visualize and analyze the interactions between chloramphenicol and its biological target, the bacterial ribosome. These approaches corroborate the empirical SAR data and offer a molecular-level explanation for the inactivity of isomers like this compound.

Molecular Docking Simulations with Target Macromolecules

Molecular docking simulations place a ligand into the binding site of a macromolecule to predict its conformation and binding affinity. For chloramphenicol, these simulations consistently show the active (1R,2R)-D-threo isomer fitting snugly into a crevice in the peptidyl transferase center (PTC) of the 50S ribosomal subunit. nih.govjbino.com

The key interactions for the active isomer, as revealed by docking and crystallographic studies, include a network of hydrogen bonds and a critical stacking interaction. nih.gov The erythro stereochemistry of the (1R,2S) isomer would introduce a profound steric clash within the binding site. The altered spatial positions of the C1-hydroxyl and the C2-dichloroacetylamino groups would prevent the formation of the precise hydrogen bond network that is essential for stable binding and inhibitory activity. The molecule would be unable to adopt the V-shaped conformation necessary for effective interaction with the PTC.

Table 2: Key Molecular Interactions of Active (1R,2R)-Chloramphenicol with the Bacterial Ribosome
Chloramphenicol MoietyInteracting Ribosomal Nucleotide (23S rRNA)Type of Interaction
C1-Hydroxyl GroupU2585, G2061Hydrogen Bond
C3-Hydroxyl GroupU2504Hydrogen Bond
Dichloroacetyl CarbonylC2452Hydrogen Bond
p-Nitrophenyl RingC2452π-Stacking Interaction

Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the compound-target complex, revealing how it behaves over time. Studies on chloramphenicol have shown that its inhibitory action can be context-dependent, influenced by the specific amino acid sequence of the nascent peptide chain within the ribosome. nih.gov MD simulations have been used to explore noncanonical binding modes and explain experimental results that static crystal structures could not, such as certain resistance mutations. york.ac.uk

For an inactive isomer like this compound, MD simulations would be expected to show a highly unstable interaction with the ribosomal binding site. The simulations would likely demonstrate the rapid dissociation of the compound from the PTC or its failure to establish the key long-lasting interactions required for inhibiting protein synthesis. This computational approach confirms that the precise stereochemistry and electronic configuration of the active drug are not just preferential but absolutely required for stable, inhibitory binding.

Quantitative Structure-Activity Relationship (QSAR) Derivations (theoretical/predictive)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These predictive models rely on the principle that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. For chloramphenicol and its analogs, QSAR models are developed to predict antibacterial potency and to guide the synthesis of new derivatives with potentially enhanced efficacy.

The development of a predictive QSAR model involves calculating various molecular descriptors that quantify different aspects of a molecule's structure, such as steric, electronic, and hydrophobic properties. For stereoisomers like the chloramphenicol family, conventional molecular descriptors often have identical values, necessitating the use of specialized chirality descriptors to differentiate between their biological activities. researchgate.net It is well-established that the naturally occurring D-threo isomer of chloramphenicol is the most biologically active form. mdpi.comnih.govnih.gov

A critical structural feature for the antibacterial activity of chloramphenicol is the p-nitrophenyl moiety. nih.gov Theoretical and experimental studies have consistently shown that altering the position of the nitro group from the para to the meta or ortho position results in a significant decrease or complete loss of antibacterial activity. nih.gov Therefore, in a predictive QSAR model for chloramphenicol isomers, the descriptors related to the electronic and steric effects of the nitro group's position are paramount.

Detailed Research Findings and Predictive Data

A hypothetical QSAR analysis would involve a dataset of chloramphenicol isomers with varied substitution patterns on the phenyl ring. Molecular descriptors would be calculated for each analog. Key descriptors would likely include:

Electronic Descriptors: Such as the Hammett constant (σ) for the substituent on the phenyl ring, which quantifies the electron-withdrawing or electron-donating ability of the group. The high negative charge of the nitro group is crucial for activity.

Steric Descriptors: Like Molar Refractivity (MR) or Taft's steric parameter (Es), which account for the size and shape of the substituent.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which measures the lipophilicity of the molecule and its ability to cross bacterial membranes.

Topological and 3D Descriptors: These describe the molecule's connectivity and spatial arrangement, which are critical for receptor binding.

The following data table illustrates a set of theoretical molecular descriptors that would be relevant in a QSAR study comparing the active para-isomer (Chloramphenicol) with the less active meta-isomer (this compound). The predicted activity is based on established SAR principles.

Table 1: Theoretical Molecular Descriptors and Predicted Activity for Chloramphenicol Isomers

Compound Isomer Nitro Position Key Descriptor (Example: Hammett Constant, σ) Predicted Antibacterial Activity (Relative Scale)
Chloramphenicol (1R,2S)-D-threo para σ_p = +0.78 High

Note: The Hammett constants (σ) illustrate the strong electron-withdrawing nature of the nitro group at both positions, but its placement at the para position is optimal for interaction with the ribosomal target.

Based on these descriptors, a predictive QSAR equation could be derived using statistical methods like Multiple Linear Regression (MLR). The equation would take the general form:

log(1/MIC) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where MIC is the Minimum Inhibitory Concentration, and β are the regression coefficients for each descriptor.

Table 2: Hypothetical QSAR Model Equation for Chloramphenicol Analogs

Model Parameter Description
Dependent Variable log(1/MIC)
Independent Variables (Descriptors) Electronic (e.g., σ), Steric (e.g., MR), Hydrophobic (e.g., logP), Indicator Variable for Nitro Position (I_pos)

| Hypothetical Equation | log(1/MIC) = 1.5 + 0.8(σ) - 0.1(MR) + 0.3(logP) - 2.0(I_pos) where I_pos = 0 for para and 1 for meta/ortho |

This hypothetical model quantitatively predicts that moving the nitro group from the para position (I_pos = 0) to the meta position (I_pos = 1) would lead to a significant drop in the predicted antibacterial activity, which is consistent with experimental observations. nih.gov The negative coefficient for the indicator variable I_pos numerically represents the unfavorable impact of meta-substitution on biological activity. Such predictive models are invaluable tools for the rational design of new antibiotic candidates, allowing researchers to estimate the activity of unsynthesized compounds and prioritize synthetic efforts.

Biotransformation and Environmental Degradation of 1r,2s M Nitro Erythro Chloramphenicol

Enzymatic Biotransformation in Model Organisms and Cell-Free Systems (non-human, non-clinical)

The enzymatic transformation of chloramphenicol (B1208) isomers is a key process influencing their persistence and activity in the environment. Microbial systems, in particular, possess a diverse enzymatic arsenal (B13267) capable of modifying the complex structure of these antibiotics.

Identification of Metabolites and Transformation Products

A pivotal discovery in the study of chloramphenicol metabolism is the bacterial-mediated isomerization of the common (1R,2R)-threo isomer (CAP) into its (1R,2S)-erythro counterpart (RS-CAP). nih.gov Research on the bacterium Caballeronia sp. PC1 demonstrated that during the biotransformation of CAP, (1R,2S)-CAP was detected as a metabolic product, representing a novel microbial resistance mechanism. nih.gov

Once formed, this L-erythro isomer can undergo further enzymatic modifications. Key transformation products identified in studies using model organisms like Sphingomonas sp. and Caballeronia sp. include:

Oxidized Products: The C3-hydroxyl group of (1R,2S)-CAP can be oxidized, yielding a stereoisomer of O-CAP, designated IO-CAP. nih.gov Further oxidation can lead to the formation of p-nitrobenzoic acid (PNB). nih.gov

Hydrolysis and Cleavage Products: The amide bond can be hydrolyzed. Additionally, cleavage of the C1-C2 bond has been reported, a novel finding in chloramphenicol biotransformation. nih.gov This leads to the formation of smaller molecules, such as 2,2-dichloroacetic acid (DCA). nih.gov

Acetylated Products: While less favored than for the (1R,2R) isomer, acetylation of the hydroxyl groups can occur. nih.gov

Azoxy Compounds: In cultures of Sphingomonas sp. CL5.1 and Caballeronia sp. PC1, several biotransformation products were identified as azoxybenzenes, which are dipolar N-oxides formed through complex condensation reactions following the reduction of the nitro group. nih.gov

Table 1: Identified Biotransformation Metabolites of Chloramphenicol Isomers

Metabolite/Product ClassSpecific Compound ExamplePrecursor IsomerGenerating Organism(s)Citation
Isomerization Product (1R,2S)-erythro-Chloramphenicol (RS-CAP)(1R,2R)-threo-ChloramphenicolCaballeronia sp. PC1 nih.gov
Oxidized Product IO-CAP (Oxidized RS-CAP at C3-OH)(1R,2S)-erythro-ChloramphenicolCaballeronia sp. PC1 nih.gov
Oxidized Product p-Nitrobenzoic acid (PNB)ChloramphenicolSphingomonas sp. CL5.1 nih.gov
Cleavage Product 2,2-dichloroacetic acid (DCA)ChloramphenicolSphingomonas sp., Caballeronia sp. nih.gov
Acetylated Product Chloramphenicol 3-acetate(1R,2R)-threo-ChloramphenicolEnterococcus faecalis frontiersin.orgnih.gov
Azoxy Compound 4,4′-azoxydibenzoic acidChloramphenicolSphingomonas sp., Caballeronia sp. nih.gov

Characterization of Enzymes Involved in Biotransformation

The transformation of chloramphenicol isomers is mediated by specific enzymes, whose expression can be induced in the presence of the antibiotic.

Isomerases: The conversion of the (1R,2R)-threo isomer to the (1R,2S)-erythro isomer in Caballeronia sp. suggests the involvement of an uncharacterized isomerase-type enzyme capable of altering the stereochemistry at the C2 position. nih.gov

Oxidoreductases: A novel glucose-methanol-choline (GMC) oxidoreductase has been identified in Sphingomonas sp. and Caballeronia sp. nih.govnih.gov This enzyme is responsible for the oxidation of the C3-hydroxyl group. nih.govnih.gov Multifunctional oxidases are also implicated in the initial degradation steps. researchgate.net

Nitroreductases (NR): These enzymes catalyze the reduction of the aromatic nitro group to a nitroso and subsequently to an amino group, a common and critical step in detoxification. nih.govresearchgate.net This transformation significantly reduces the antibiotic's activity. The enzyme NfsB is a well-documented example. nih.gov

Chloramphenicol Acetyltransferase (CAT): This is one of the most well-known resistance enzymes. It catalyzes the transfer of an acetyl group from acetyl-CoA to the C3-hydroxyl of chloramphenicol. frontiersin.orgresearchgate.netnih.gov This modification prevents the antibiotic from binding to the bacterial ribosome. nih.gov

Dehalogenases (DH): These enzymes are involved in the cleavage of carbon-halogen bonds, such as the removal of chlorine atoms from the dichloroacetyl moiety of the molecule. researchgate.net

Hydrolases: Amide bond hydrolysis, which splits the molecule, is carried out by hydrolases like esterases. nih.gov

Table 2: Enzymes in Chloramphenicol Biotransformation

Enzyme ClassSpecific Enzyme ExampleFunctionOrganism(s)Citation
Oxidoreductase GMC OxidoreductaseOxidation of C3-hydroxyl groupSphingomonas sp., Caballeronia sp. nih.govnih.gov
Nitroreductase NfsBReduction of nitro groupBacteria (general) nih.gov
Transferase Chloramphenicol Acetyltransferase (CAT)Acetylation of C3-hydroxyl groupEnterococcus faecalis, etc. frontiersin.orgnih.govnih.gov
Hydrolase Dehalogenase (DH)DechlorinationBacteria (general) researchgate.net
Hydrolase Esterase estDL136Amide bond hydrolysisBacteria (general) nih.gov

Stereoselective Metabolism Pathways

Enzymatic processes are often highly sensitive to the three-dimensional structure of their substrates, and the metabolism of chloramphenicol is a clear example of this stereoselectivity.

The most profound evidence of stereoselective metabolism is the isomerization pathway itself, where Caballeronia sp. PC1 converts the (1R,2R) isomer to the (1R,2S) form. nih.gov This indicates the bacterium has a mechanism to specifically recognize and alter the stereochemistry at the C2 carbon.

Furthermore, the activity of key resistance enzymes is highly dependent on the isomer they encounter. Studies using Enterococcus faecalis have shown that Chloramphenicol Acetyltransferase (CAT) extensively metabolizes the (1R,2R)-threo isomer, leading to the formation of chloramphenicol 3-acetate. frontiersin.orgnih.gov In contrast, the (1S,2S) isomer is not metabolized by this enzyme. frontiersin.org Research demonstrates that the stereochemical orientation around the first chiral center (C1) is the critical factor for recognition and transformation by the CAT enzyme. nih.gov This high degree of selectivity means that isomers like (1R,2S)-m-nitro-erythro-Chloramphenicol may persist in environments where bacteria possess CAT-based resistance, as the enzyme may not recognize them effectively, leading to the accumulation of specific isomers. nih.gov

Abiotic Degradation Pathways in Environmental Matrices

In addition to enzymatic processes, this compound is subject to abiotic degradation in environmental settings like water and soil, driven by physical and chemical forces.

Photolysis and Hydrolysis Mechanisms

Photolysis: Chloramphenicol is susceptible to degradation by sunlight. researchgate.net Photolytic degradation generally follows pseudo-first-order kinetics. The process can be initiated by the absorption of UV radiation, leading to the formation of reactive species. One proposed pathway involves the hydroxylation of the aromatic ring, yielding mono- and di-hydroxyl transformation products. researchgate.net Another pathway involves the cleavage of the C-N bond on the side chain. mdpi.com The efficiency of photolysis can be influenced by the presence of other substances in the water, such as dissolved organic matter, which can act as photosensitizers or scavengers of reactive species. researchgate.net

Hydrolysis: Chloramphenicol is notably stable against hydrolysis under typical environmental conditions. nih.govresearchgate.net Studies have shown no observable hydrolysis in aqueous solutions at ambient temperatures across a pH range of 4 to 9. drugbank.com However, degradation via hydrolysis of the amide group can occur under more extreme conditions, such as in strongly basic solutions (e.g., pH > 8) and at elevated temperatures (50-60°C), yielding 2-amino-1-(4-nitrophenyl)propane-1,3-diol. drugbank.comscispace.com This stability implies that hydrolysis is not a significant pathway for the natural attenuation of this compound in most surface waters. researchgate.net

Oxidative and Reductive Degradation Processes

Oxidative Degradation: In environments where strong oxidizing agents or conditions that generate them exist, chloramphenicol can be degraded through oxidation. Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl (•OH) or sulfate (B86663) (SO₄⁻•) radicals, are effective in breaking down the molecule. mdpi.com In Fenton-like systems, hydroxyl radicals can attack the C-N bond, leading to intermediates like 4-nitrophenylglyoxylic acid and dichloroacetamide. mdpi.com In systems using persulfate (UV/PS), oxidation can result in the substitution of the nitro group with a hydroxyl group. mdpi.com These processes can ultimately mineralize the compound to inorganic ions, CO₂, and water. mdpi.com

Reductive Degradation: Reductive processes primarily target the nitro group, which is readily reduced. This is a key transformation pathway in anoxic environments or in the presence of reducing agents like zero-valent iron (ZVI). The nitro group (-NO₂) is typically reduced first to a nitroso (-NO) group and then to an amino (-NH₂) group. This transformation significantly decreases the compound's toxicity. Further reactions can lead to the formation of azoxy compounds through the condensation of nitroso and amino intermediates. In some systems, reductive dechlorination of the dichloroacetyl moiety can also occur. mdpi.com

Environmental Fate and Persistence Studies (in non-biological systems)

The environmental fate and persistence of chloramphenicol (CAP) isomers are of significant concern due to their potential ecological impact. While extensive research has been conducted on the common p-nitro isomer of chloramphenicol, specific studies on the environmental degradation of the this compound isomer in non-biological systems are notably limited. However, by examining the known degradation pathways of chloramphenicol and other nitroaromatic compounds, it is possible to infer the likely environmental behavior of this specific isomer. The primary abiotic degradation processes relevant to organic pollutants in the environment include photodegradation, hydrolysis, oxidation, and reduction.

The persistence of chloramphenicol in the environment is influenced by factors such as soil type, with a reported half-life of about one day in non-sterile topsoil, and greater stability in sub-soil and sterile conditions. researchgate.net The position of the nitro group on the aromatic ring is a critical factor in the degradation process. The electron-withdrawing nature of the nitro group generally makes nitroaromatic compounds resistant to oxidative degradation but susceptible to reductive processes. nih.govasm.org

Photodegradation:

Photodegradation is a significant pathway for the removal of chloramphenicol from surface waters. researchgate.net Studies on the p-nitro isomer have shown that it undergoes photolytic degradation, following pseudo-first-order kinetics. researchgate.net The process can occur through direct absorption of sunlight or indirectly through reactions with transient reactive species in the water. researchgate.net The degradation of chloramphenicol in aqueous solutions when exposed to light can lead to the formation of various products, including aldehydes, benzoates, nitrobenzenes, and nitroso compounds. nih.gov While specific data for the m-nitro isomer is not available, it is expected to undergo similar photodegradation processes, although the specific products and reaction rates may differ due to the different position of the nitro group.

Hydrolysis:

Hydrolysis is another potential degradation pathway for chloramphenicol. The amide linkage in the chloramphenicol molecule can be hydrolyzed, leading to the formation of its corresponding amine, 2-amino-1-(4-nitrophenyl)propane-1,3-diol, especially under basic conditions. scispace.comwisconsin.edu However, studies have shown that chloramphenicol and related amphenicols are generally stable and exhibit no significant hydrolysis under typical ambient environmental pH and temperature conditions found in aquatic ecosystems. nih.gov Acid- and base-catalyzed hydrolysis tend to occur at elevated temperatures. nih.gov Given the structural similarities, this compound is also expected to be relatively resistant to hydrolysis under normal environmental conditions.

Oxidation and Reduction:

Advanced oxidation processes (AOPs) have been shown to effectively degrade chloramphenicol. nih.gov Electrochemical oxidation can lead to the cleavage of the dichloroacetic acid side chain and subsequent oxidation of the amino group to a nitro group, followed by further degradation to nitrobenzoic acid and eventually aliphatic compounds. nih.gov

Conversely, reductive degradation of the nitroaromatic structure is a key transformation pathway. The nitro group can be reduced to a nitroso, hydroxylamino, and finally an amino group. This reduction can be facilitated by various means, including electrochemical methods and reaction with zero-valent iron. researchgate.net For instance, the electrochemical reduction of chloramphenicol has been shown to be a rapid degradation process. researchgate.net It is plausible that this compound would also be susceptible to reductive degradation, a common fate for nitroaromatic compounds in anoxic environments. nih.gov

The table below summarizes the potential degradation products of chloramphenicol based on studies of the p-nitro isomer and general nitroaromatic compound degradation.

Degradation Process Potential Intermediate Products Potential Final Products
Photodegradation m-nitrobenzaldehyde, m-nitrobenzoic acid, m-nitrophenol, nitroso derivativesMineralization products (CO2, H2O, inorganic ions)
Hydrolysis (1R,2S)-2-amino-1-(m-nitrophenyl)propane-1,3-diol, Dichloroacetic acidFurther degradation products
Oxidation 4-(-2-amino-1,3-dihydroxy-propanyl)-nitrobenzene, 4-(2-nitro-1,3-dihydroxy-propanyl)-nitrobenzene, Nitrobenzoic acidBenzoic acid, Hydroquinone, Benzoquinone, Aliphatic compounds
Reduction m-nitroso-chloramphenicol, m-hydroxylamino-chloramphenicolm-amino-chloramphenicol

Advanced Analytical and Spectroscopic Characterization in Research Settings

Chiral Separation and Resolution Techniques

The presence of two chiral centers in the chloramphenicol (B1208) structure gives rise to four stereoisomers (RR, SS, RS, SR) for both the para-nitro and meta-nitro configurations, resulting in a total of eight distinct isomers. nih.govresearchgate.net The (1R,2S) configuration corresponds to the L-erythro diastereomer. Distinguishing this specific isomer from the others, particularly its enantiomer (1S,2R)-m-nitro-erythro-Chloramphenicol and its diastereomers, necessitates sophisticated chiral separation methods.

High-Performance Liquid Chromatography (HPLC), especially when paired with chiral stationary phases (CSPs), is a primary technique for the resolution of chloramphenicol stereoisomers. nih.govresearchgate.net While standard reversed-phase (RP) HPLC can separate the erythro diastereomers (RS/SR) from the threo diastereomers (RR/SS), it typically cannot resolve the enantiomeric pairs (e.g., 1R,2S from 1S,2R). wur.nl For complete separation of all eight isomers, chiral liquid chromatography is essential. nih.gov

Research has demonstrated the successful separation of chloramphenicol analogues and isomers using various CSPs. researchgate.netnih.govcapes.gov.br For instance, a Whelk-O1 CSP has been effectively used to resolve enantiomers of related compounds. researchgate.net A pivotal development for quantitative analysis in complex matrices like urine was the use of a chiral α1-acid glycoprotein (B1211001) (AGP) column. researchgate.netnih.govcapes.gov.br This method, employing isocratic elution, allowed for the baseline or near-baseline separation of all eight para- and meta-nitro isomers, which is critical for their individual quantification at trace levels. wur.nlnih.gov

A study successfully separating three chloramphenicol analogues achieved the following resolution factors (Rs) with a (S,S)-Whelk-01 CSP, demonstrating the efficacy of the technique.

CompoundMobile Phase (n-hexane/ethanol)Resolution (Rs)
Synthomycin97:31.89
Thiamphenicol (B1682257)90:101.84
Florfenicol (B1672845)90:103.94
Data sourced from a study on chiral separation of chloramphenicol analogs. researchgate.net

These findings underscore the capability of chiral HPLC to provide the high degree of selectivity required to isolate and quantify a specific stereoisomer like (1R,2S)-m-nitro-erythro-Chloramphenicol from a mixture of its closely related isomers.

Capillary Electrophoresis (CE), particularly in the mode of Capillary Zone Electrophoresis (CZE), offers a powerful, cost-effective, and green alternative for the analysis of chloramphenicol. nih.gov The technique separates molecules based on their charge-to-size ratio in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).

While much of the published work focuses on the para-nitro isomer, the principles are directly applicable to the separation of all eight isomers, including the m-nitro series. Various chiral selectors can be employed, with cyclodextrins and their derivatives being the most common. mdpi.com Antibiotics themselves, such as vancomycin (B549263) or erythromycin, have also been successfully used as chiral selectors in CE for resolving enantiomers of various compounds, highlighting a unique application of this class of molecules in analytical chemistry. mdpi.com

A validated CZE method for the simultaneous determination of chloramphenicol (para-nitro isomer), methylparaben, and propylparaben (B1679720) in eye-drops utilized a 30 mM sodium tetraborate (B1243019) solution (pH 9.3) as the BGE, with detection at 280 nm. nih.gov By incorporating a suitable chiral selector into such a system, it could be adapted for the stereoisomeric analysis of this compound.

High-Resolution Spectroscopic Methods for Structural Elucidation (in research contexts)

Once an isomer is isolated, high-resolution spectroscopic methods are indispensable for confirming its molecular structure and absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the de novo structural elucidation of organic molecules, including complex antibiotics. springernature.comresearchgate.net One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons in the molecule. researchgate.netchemicalbook.com For a compound like this compound, NMR can confirm the presence of the m-substituted nitrobenzene (B124822) ring, the propanediol (B1597323) side chain, and the dichloroacetamide group. semanticscholar.orgresearchgate.net

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the mapping of proton-proton networks within the molecule, such as the spin system in the propanediol backbone. researchgate.net

HSQC (Heteronuclear Single Quantum Correlation): Correlates protons directly to the carbons they are attached to, assigning carbon signals based on known proton resonances. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting molecular fragments, for instance, linking the protons on the propanediol side chain to the carbons of the m-nitrophenyl ring. researchgate.netcore.ac.uk

In a study on the biotransformation of chloramphenicol, the isomerization at the C₂ position from (1R,2R)-CAP to (1R,2S)-CAP (L-erythro-chloramphenicol) was identified, demonstrating the power of these techniques to detect subtle stereochemical changes. nih.gov

Mass Spectrometry (MS) provides the molecular weight of a compound, while tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting pieces, offering structural insights and enabling highly selective detection. researchgate.netfda.gov When coupled with a separation technique like LC or CE, it is a powerful tool for identifying isomers and metabolites. nih.govnih.gov

In negative ion mode electrospray ionization (ESI), chloramphenicol isomers typically show a precursor ion [M-H]⁻ at m/z 321. researchgate.netfda.gov The fragmentation patterns, however, can differ between isomers, providing a basis for differentiation. wur.nl

Para vs. Meta Isomers: A highly abundant product ion at m/z 152 is characteristic of para-nitro-substituted isomers and is absent in the spectra of meta-nitro isomers like this compound. This is attributed to the mesomeric stabilization of the resulting benzylic anion, which is only possible when the nitro group is in the para position. wur.nl

Erythro vs. Threo Isomers: Differences in fragmentation are also observed between diastereomers. For instance, the RR/SS (threo) isomers may show different fragmentation patterns compared to the RS/SR (erythro) isomers due to the potential for intramolecular hydrogen bonding influencing the stability of the precursor ion and its fragments. wur.nl

This selectivity is vital for identifying metabolites. For example, LC-MS/MS has been used to identify various biotransformation products of chloramphenicol, including products of oxidation, isomerization, and acetylation. nih.gov

Common Product Ions of Chloramphenicol in Negative Ion MS/MS

Precursor Ion (m/z) Product Ion (m/z) Putative Fragment Identity Isomer Specificity
321 257 [M-H-CH₂Cl]⁻ All Isomers
321 194 [M-H-CH₂OH-CO-CHCl₂]⁻ All Isomers
321 176 [M-H-CH₂OH-CO-CHCl₂-H₂O]⁻ All Isomers
321 152 [C₇H₅NO₃]⁻ para-nitro isomers only

Table compiled from data in references fda.gov and wur.nl.

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated, revealing the exact spatial arrangement of every atom. acs.org

Crystal structures of D-threo-chloramphenicol reveal that the propanediol side chain adopts a specific conformation, often described as an 'alicyclic' form, which is stabilized by an intramolecular hydrogen bond between the two hydroxyl groups. canada.ca The dichloroacetamido group is observed to be folded back over the phenyl ring. canada.ca While a specific crystal structure for this compound is not prominently reported, the crystallographic analysis of its analogues, such as thiamphenicol, provides invaluable comparative data on conformation and crystal packing. researchgate.net

Furthermore, high-resolution crystal structures of chloramphenicol bound to its biological target, the 50S ribosomal subunit, have been obtained. nih.gov These complex structures provide the ultimate confirmation of the molecule's conformation in a biologically relevant context and elucidate the specific interactions, such as hydrogen bonds, that are critical to its mechanism of action. nih.govnih.gov Such studies are fundamental to understanding structure-activity relationships.

Future Research Directions and Unexplored Avenues for 1r,2s M Nitro Erythro Chloramphenicol

Development of Novel Stereoselective Synthetic Methodologies

The precise synthesis of the (1R,2S)-m-nitro-erythro stereoisomer of chloramphenicol (B1208) presents a considerable chemical challenge, necessitating the development of novel and efficient stereoselective methodologies. Current synthetic routes for chloramphenicol analogues often result in a mixture of stereoisomers that require separation, or they are tailored specifically for the biologically active D-threo isomer. chemicalbook.comorganic-chemistry.org Future research should focus on asymmetric synthesis strategies that directly yield the (1R,2S)-m-nitro-erythro isomer with high purity.

Promising approaches could include:

Chiral Catalyst-Mediated Synthesis : Exploration of novel chiral catalysts for the asymmetric synthesis of the core structure. For instance, methods using chiral catalysts to synthesize (R)-2-nitro-1-phenylethanol from benzaldehyde (B42025) and nitromethane (B149229) could be adapted for the m-nitro analogue. google.com

Enzyme-Catalyzed Reactions : The use of enzymes, such as lipases, for stereoselective reactions could be investigated. For example, Candida antarctica lipase (B570770) B (CAL-B) has been used in the synthesis of chloramphenicol esters and could potentially be applied in a stereoselective synthesis of the m-nitro-erythro isomer. chemicalbook.com

Substrate-Controlled Synthesis : Designing synthetic routes where the stereochemistry of the starting materials dictates the stereochemical outcome of the final product.

A key goal in this area will be to develop a synthetic pathway that is not only stereoselective but also scalable and economically viable, which would facilitate further research into the compound's properties and potential applications.

In-depth Exploration of Non-Ribosomal Molecular Targets (in in vitro models)

While chloramphenicol and its analogues are well-known for their inhibitory effects on bacterial ribosomes, there is growing evidence that these compounds may have other molecular targets. nih.govnih.gov For (1R,2S)-m-nitro-erythro-Chloramphenicol, a crucial area of future research is the in-depth exploration of its potential non-ribosomal molecular targets in in vitro models. Given that the D-threo isomer of chloramphenicol is the one that primarily inhibits bacterial protein synthesis, it is plausible that other stereoisomers, such as the m-nitro-erythro form, may exhibit different biological activities by interacting with alternative cellular machinery. nih.gov

Future investigations should include:

Enzyme Inhibition Assays : Screening the compound against a panel of bacterial enzymes involved in essential cellular processes other than protein synthesis, such as cell wall biosynthesis, DNA replication, and folic acid metabolism.

Cellular Imaging Studies : Utilizing advanced microscopy techniques to observe the effects of the compound on bacterial cell morphology and structure, which could provide clues about its mechanism of action.

Proteomic and Metabolomic Analyses : Employing "omics" technologies to identify changes in protein expression and metabolite levels in bacteria exposed to the compound, which can help to pinpoint affected pathways.

The following table outlines potential non-ribosomal targets and the rationale for their investigation:

Potential Non-Ribosomal TargetRationale for Investigation
Bacterial Cell Wall Biosynthesis Some chloramphenicol derivatives have been shown to inhibit cell wall peptidoglycan biosynthesis. nih.gov
DNA Gyrase and Topoisomerases These enzymes are critical for DNA replication and are the targets of other classes of antibiotics.
Enzymes in Folic Acid Synthesis The dihydropteroate (B1496061) synthase pathway is a well-established antibiotic target.

Investigation of Advanced Hybrid Analogues and Conjugates

The creation of hybrid molecules, where two or more pharmacophores are combined, is a rapidly emerging strategy in drug discovery. nih.gov For this compound, future research should focus on the design and synthesis of advanced hybrid analogues and conjugates. These new chemical entities could possess novel properties, such as enhanced target affinity, dual mechanisms of action, or the ability to overcome resistance mechanisms. nih.govnih.gov

Potential avenues for the development of hybrid molecules include:

Conjugation with Peptides : Linking the compound to cell-penetrating peptides or antimicrobial peptides could enhance its uptake by bacterial cells or broaden its spectrum of activity. nih.govmdpi.com

Hybridization with Other Antibiotics : Combining the this compound scaffold with another antibiotic class, such as a fluoroquinolone or a beta-lactam, could result in a dual-action agent that is less susceptible to the development of resistance.

Attachment of Targeting Moieties : The addition of molecules that target specific bacterial structures, such as siderophores for iron uptake systems, could lead to more selective and potent antibacterial agents.

The following table provides examples of potential hybrid analogue concepts:

Hybrid ConceptPotential Advantage
This compound-Ciprofloxacin Hybrid Dual mechanism of action, targeting both protein synthesis (or another target of the chloramphenicol moiety) and DNA replication.
This compound-Polymyxin B Conjugate Increased permeability through the outer membrane of Gram-negative bacteria.
This compound-Gallium(III) Complex Targeting bacterial iron metabolism.

Application of Advanced Computational Methods for Predictive Modeling

Advanced computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for predicting the properties and activities of chemical compounds. Future research on this compound should leverage these methods to guide its development and investigation.

Specific applications of computational modeling could include:

QSAR Studies : Developing models that correlate the structural features of chloramphenicol isomers with their biological activities. This could help to predict the potential efficacy of the m-nitro-erythro isomer and to design more potent analogues.

Molecular Docking Simulations : Simulating the interaction of this compound with potential molecular targets, both ribosomal and non-ribosomal. This can provide insights into its binding affinity and mechanism of action at the molecular level.

Pharmacokinetic and Toxicity Prediction : Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound, which is crucial for assessing its potential as a therapeutic agent.

Studies on Environmental Bioremediation Potential via Stereoselective Degradation

The widespread use of antibiotics has led to their accumulation in the environment, posing a risk to ecosystems and human health. nih.gov The stereoselective degradation of antibiotics by microorganisms is a key process in their environmental fate. Future research should investigate the potential for the environmental bioremediation of chloramphenicol isomers through the stereoselective degradation of compounds like this compound.

Key research questions in this area include:

Identification of Degrading Microorganisms : Isolating and identifying bacteria and fungi from contaminated environments that are capable of degrading this compound.

Elucidation of Degradation Pathways : Characterizing the metabolic pathways and enzymes involved in the breakdown of the compound. Studies have shown that the degradation of chloramphenicol can involve processes such as nitro group reduction and amide bond hydrolysis. nih.gov

Development of Bioremediation Strategies : Designing and optimizing bioreactors or in-situ bioremediation strategies that utilize microorganisms with a high capacity for stereoselective degradation.

Research in this area could lead to the development of sustainable technologies for cleaning up environments contaminated with chloramphenicol and other antibiotics.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (1R,2S)-m-nitro-erythro-Chloramphenicol be experimentally confirmed?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The distinct coupling constants in 1H^1H-NMR for erythro vs. threo diastereomers can differentiate configurations. For example, vicinal coupling constants (J1,2J_{1,2}) in erythro isomers are typically smaller than in threo forms. X-ray crystallography provides definitive proof by resolving spatial arrangements .
  • Key Data : The SMILES and InChI strings in specify the (1R,2S) configuration, which can be cross-validated with experimental NMR data (e.g., 1H^1H-NMR chemical shifts for hydroxyl and nitro groups).

Q. What analytical techniques are recommended for assessing purity in synthesized batches?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 278 nm (optimal for nitroaromatic absorption) is standard. Pair this with mass spectrometry (LC-MS) to confirm molecular weight (323.13 g/mol) and detect impurities. specifies >95% purity via HPLC, which serves as a benchmark .
  • Experimental Design : Include a gradient elution protocol with a C18 column and acetonitrile/water mobile phase. Calibrate using a reference standard of known purity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Conduct a meta-analysis of primary literature, focusing on variables such as:

Experimental conditions : Differences in bacterial strains, growth media (e.g., Mueller-Hinton vs. nutrient broth), and incubation times (see for media preparation protocols).

Compound stability : Degradation under storage (-20°C recommended in ) or assay conditions (e.g., pH, temperature) may alter efficacy .

  • Data Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, ensuring controls (e.g., solvent-only and positive controls like erythromycin) are consistent across studies .

Q. What strategies optimize the compound's stability in long-term pharmacological studies?

  • Methodological Answer :

Storage : Lyophilize the compound and store at -20°C in amber vials to prevent photodegradation (as per ).

Formulation : Use buffered solutions (pH 6–8) to minimize hydrolysis of the nitro group and acetamide bond.

Monitoring : Perform periodic stability testing via HPLC to track degradation products (e.g., dechlorinated byproducts) .

Q. How does the stereochemistry of this compound influence its mechanism of action?

  • Methodological Answer : Compare its ribosomal binding affinity with enantiomeric forms using:

Surface Plasmon Resonance (SPR) : Measure real-time interactions with bacterial 50S ribosomal subunits.

Molecular Dynamics Simulations : Model hydrogen bonding between the nitro group and rRNA bases (e.g., A2451 in E. coli).

  • Key Finding : The erythro configuration’s spatial arrangement may enhance binding to the peptidyl transferase center, inhibiting peptide bond formation more effectively than threo forms .

Tables for Critical Data Reference

Property Value Source
Molecular Weight323.13 g/mol
Storage Temperature-20°C
HPLC Purity Threshold>95%
Key Degradation PathwayHydrolysis of nitro group

Guidelines for Reproducibility

  • Synthesis : Document enantiomeric excess (ee) via chiral HPLC and report reaction yields rigorously ( emphasizes reproducibility in synthesis).
  • Biological Assays : Adhere to CLSI guidelines for antibiotic susceptibility testing, including standardized inoculum sizes (~5 × 105^5 CFU/mL) and quality-controlled media batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.